molecular formula C25H33NO5 B14967649 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one

Cat. No.: B14967649
M. Wt: 427.5 g/mol
InChI Key: BQLDSHCQFUYXJJ-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one is a complex organic compound with a unique structure that includes multiple methoxy groups and a dihydroisoquinoline core

Preparation Methods

The synthesis of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the phenoxy group: This step involves the reaction of the dihydroisoquinoline intermediate with a phenol derivative, often using a base such as potassium carbonate to facilitate the reaction.

    Final functionalization: The ethylbutanone side chain is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, using reagents such as sodium hydride or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can cleave ester or ether bonds, leading to the formation of corresponding alcohols and acids.

Scientific Research Applications

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, such as enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands.

Comparison with Similar Compounds

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one can be compared with similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-ethylbutan-1-one

InChI

InChI=1S/C25H33NO5/c1-6-17(7-2)25(27)26-13-12-18-14-23(29-4)24(30-5)15-21(18)22(26)16-31-20-10-8-19(28-3)9-11-20/h8-11,14-15,17,22H,6-7,12-13,16H2,1-5H3

InChI Key

BQLDSHCQFUYXJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC

Origin of Product

United States

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